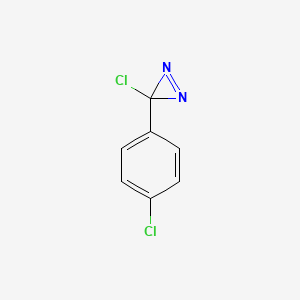

3-chloro-3-(4-chlorophenyl)-3H-diazirine

Description

General Overview of Diazirines: Molecular Architecture, Ring Strain, and Unique Reactivity

Diazirines are three-membered heterocyclic molecules containing a carbon atom and two nitrogen atoms in a strained ring. researchgate.net This ring structure is isomeric with linear diazo compounds. wikipedia.org The inherent ring strain and the presence of a weak N=N double bond make diazirines prone to decomposition upon activation, typically through photolysis (irradiation with UV light) or thermolysis (heating). wikipedia.orgnih.gov This decomposition process results in the extrusion of nitrogen gas (N₂) and the formation of a highly reactive carbene intermediate. researchgate.netnih.gov

Carbenes are neutral, divalent carbon species that can undergo a variety of chemical reactions, most notably insertion into C-H, O-H, and N-H bonds. nih.govresearchgate.net This high reactivity makes diazirines exceptionally useful as photoaffinity labeling (PAL) reagents in chemical biology and related fields. wikipedia.orgbldpharm.com In PAL experiments, a molecule of interest is equipped with a diazirine moiety. Upon photoactivation, the generated carbene covalently crosslinks with nearby molecules, allowing for the identification of binding partners and the mapping of interaction sites within complex biological systems. researchgate.netwikipedia.org

Historical Context of Diazirine Research and Development

The potential of diazirines as photoreactive groups was first recognized in the early 1970s. In 1973, Smith and Knowles pioneered the use of a diazirine-containing probe for photoaffinity labeling. researchgate.netbldpharm.com A significant advancement came in 1980 when Brunner developed 3-phenyl-3-(trifluoromethyl)diazirine (TPD). bldpharm.comnih.gov The introduction of the trifluoromethyl group was a key innovation, as it helped to suppress the rearrangement of the diazirine to its less reactive linear diazo isomer, thereby improving the efficiency of carbene generation. researchgate.netbldpharm.com This development led to the widespread adoption of trifluoromethyl aryl diazirines as the "gold standard" for many photoaffinity labeling applications. nih.gov Since these seminal discoveries, research has continued to expand the synthetic accessibility and applications of various diazirine-based tools. nih.gov

Classification and Structural Features of Halogenated Aryldiazirines

Diazirines can be broadly classified based on the substituents attached to the carbon atom of the three-membered ring. A primary distinction is made between alkyl and aryl diazirines. researchgate.net Aryl diazirines, where the diazirine ring is directly attached to an aromatic ring, have been extensively studied. researchgate.net

Halogenated aryldiazirines are a specific sub-class that features one or more halogen atoms as substituents. These can be further divided based on the position of the halogen. In compounds like 3-chloro-3-(4-chlorophenyl)-3H-diazirine, there is a halogen (chlorine) directly attached to the diazirine carbon (the 3-position) and another on the aryl ring. The synthesis of 3-halodiazirines can often be achieved through the Graham reaction, which involves the oxidation of amidine precursors. researchgate.net The presence and nature of these halogen substituents have a profound impact on the compound's stability, photochemistry, and the reactivity of the resulting carbene. nih.govacs.org

Specific Focus on this compound: Unique Structural Features and Research Rationale

This compound is a bichromophoric molecule of significant interest due to the specific combination of its substituents. Its structure consists of a diazirine ring substituted with a chlorine atom and a para-chlorinated phenyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 39184-66-2 | chemsrc.comnih.gov |

| Molecular Formula | C₇H₄Cl₂N₂ | nih.gov |

| Molecular Weight | 187.03 g/mol | nih.govchemicalbook.com |

| IUPAC Name | 3-chloro-3-(4-chlorophenyl)diazirine | nih.gov |

| Boiling Point (Predicted) | 230.5±50.0 °C | chemicalbook.com |

| Density (Predicted) | 1.53±0.1 g/cm³ | chemicalbook.com |

The halogen atom at the 3-position of the diazirine ring is a critical structural feature. Unlike the commonly used trifluoromethyl group, a single halogen atom like chlorine provides a different electronic and steric environment. The halogenation of amidines is a key step in the synthesis of such 3-halodiazirines. acs.org The chlorine atom, being an electronegative group, influences the stability of the diazirine and the electrophilicity of the carbene generated upon photolysis. The photolysis of 3-halodiazirines yields highly reactive halocarbenes (in this case, a chlorocarbene), which are valuable intermediates for synthetic transformations such as cycloadditions. researchgate.net Furthermore, the presence of halogens can play a role in directing non-covalent interactions in the solid state, potentially influencing crystal packing. mdpi.com

The substituent on the aryl ring significantly modulates the properties of the diazirine and the resulting carbene. nih.govmdpi.com The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—can alter the activation energy for N₂ extrusion and the reactivity of the carbene. nih.govresearchgate.net For this compound, the chlorine atom at the para-position of the phenyl ring acts as an electron-withdrawing group through induction, while also being a weak π-donor through resonance. This electronic perturbation affects the stability of the transition state during carbene formation. nih.gov Studies on related aryl diazirines have shown that electron-withdrawing groups can influence the activation temperature and the subsequent reaction pathways of the carbene. nih.gov While aryl diazirines typically react via a carbene intermediate, the electronic nature of the aryl group can influence the potential for isomerization to a linear diazo compound, which has a different reactivity profile. nih.govacs.org

Key Research Questions and Objectives Addressing this compound

The specific structure of this compound prompts several key research questions. The primary objective in studying this compound is to understand the reactivity of the chloro(4-chlorophenyl)carbene generated upon its photolysis. acs.org

Key research objectives include:

Characterizing Carbene Reactivity: Determining the intermolecular reactivity of chloro(4-chlorophenyl)carbene with various substrates. This involves studying its insertion and addition reactions in different solvent environments. acs.org

Investigating Intramolecular Pathways: Exploring potential intramolecular rearrangement pathways of the generated carbene, which compete with intermolecular reactions.

Probing Supramolecular Effects: Examining how host-guest chemistry, for example using cyclodextrins, can alter the reactivity of the carbene by constraining its orientation and limiting solvent access. acs.org

Comparative Analysis: Comparing its photochemical properties and carbene reactivity to other well-studied diazirines, such as 3-chloro-3-phenyldiazirine (B3267258) and trifluoromethyl-substituted analogues, to elucidate the specific effects of the para-chloro substituent. guidechem.comnih.gov

By addressing these questions, researchers can gain a more nuanced understanding of how dual halogenation at both the diazirine carbon and the aryl ring influences carbene chemistry, potentially leading to the design of new reagents for synthesis and chemical biology.

Table of Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₇H₄Cl₂N₂ |

| 3-phenyl-3-(trifluoromethyl)diazirine | C₈H₅F₃N₂ |

Overview of Subsequent Research Areas

Research involving this compound and its resulting carbene, (4-chlorophenyl)chlorocarbene, branches into several areas of synthetic and mechanistic chemistry. The primary application of this diazirine is as a photochemical precursor to its corresponding carbene, enabling the study of this reactive species.

A significant area of research is the reaction of carbenes with various organic molecules. For instance, chlorocarbenes and dichlorocarbenes are known to react with alkenes to form geminal dihalocyclopropanes, which are valuable synthetic intermediates. wikipedia.orgnih.gov These cyclopropanes can be further transformed into other functional groups. wikipedia.org Computational studies have been conducted to investigate the reaction pathways of carbenes like chlorocarbene and dichlorocarbene (B158193) with molecules such as cyclopropane (B1198618), revealing that C-H insertion is often the most favorable reaction pathway. nih.gov

Furthermore, the field of photoaffinity labeling extensively uses aryl diazirines. researchgate.netnih.gov While research on this compound specifically for this purpose is not as widely documented as for trifluoromethyl-substituted diazirines, its fundamental properties align with the requirements for such applications. nih.govkcl.ac.uk Aryl diazirines are valued in this context for their small size and the high reactivity of the carbenes they generate upon irradiation. researchgate.netnih.gov This allows for the creation of covalent bonds between a ligand carrying the diazirine and its target receptor, facilitating the identification and study of biological interactions. researchgate.net The development of heteroaromatic diazirines has further expanded their utility in materials science and medicinal chemistry. nih.gov

The study of aryl diazirines also extends to their use in catalyst-free photochemical syntheses, such as the formation of cyclopropenes from alkynes. researchgate.net Research has shown that diazirines can be more efficient than their diazo isomers for certain light-induced reactions, highlighting their potential in developing novel synthetic methodologies. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-3-(4-chlorophenyl)diazirine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-6-3-1-5(2-4-6)7(9)10-11-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYJJENVUDZMCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2(N=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 3 4 Chlorophenyl 3h Diazirine

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. nih.gov This approach allows for the identification of key bond disconnections and the corresponding precursors required for the synthesis.

Strategic Disconnections Leading to the Diazirine Ring

The core of 3-chloro-3-(4-chlorophenyl)-3H-diazirine is the diazirine ring. A logical retrosynthetic disconnection involves breaking the C-N bonds of the diazirine ring. This leads back to a carbene or a carbene equivalent and dinitrogen. However, a more practical disconnection in terms of synthesis involves reversing the common formation pathways.

One of the most established methods for diazirine synthesis is the oxidation of a corresponding diaziridine. Therefore, a primary disconnection is the oxidation step, leading from the target diazirine back to 3-chloro-3-(4-chlorophenyl)diaziridine .

Further deconstruction of the diaziridine can be envisioned through two main pathways, reflecting the two major synthetic routes:

From a Ketone Precursor: Reversing the formation of the diaziridine from a ketone, ammonia (B1221849), and a chlorinating agent suggests a disconnection to a ketone precursor, specifically 4-chlorobenzophenone , ammonia, and a source of active chlorine.

From an Amidine Precursor: Alternatively, reversing the Graham oxidation route points to an amidinium salt or a related amidine derivative. This disconnection leads to 4-chlorobenzamidine (B97016) as a key precursor.

Precursor Design for Chlorination and (4-Chlorophenyl) Introduction

The retrosynthetic analysis highlights the following key precursors:

4-Chlorobenzophenone: This precursor already contains the required 4-chlorophenyl group and the carbon atom that will become the spiro-carbon of the diazirine ring. The synthesis would then involve the introduction of the two nitrogen atoms and the second chlorine atom.

4-Chlorobenzaldehyde: This can serve as a precursor to the corresponding imine, which can then be converted to the diaziridine. researchgate.net

4-Chlorobenzamidine: This precursor contains the necessary carbon-nitrogen framework. The synthesis from this starting material would involve the formation of the N-N bond and the introduction of the chlorine atom at the carbon center.

The selection of the precursor dictates the specific synthetic strategy to be employed.

Established Synthetic Routes for Related Diazirine Systems

While a specific protocol for this compound is not extensively documented in publicly available literature, its synthesis can be reliably inferred from established methods for analogous 3-halo-3-aryldiazirines.

Synthesis from Ketones via Diaziridine Intermediates

A general and widely used method for the synthesis of diazirines starts from ketones. nih.gov This multi-step process involves the initial formation of a diaziridine, which is subsequently oxidized to the diazirine.

The proposed sequence for the synthesis of this compound from a ketone precursor would be as follows:

Oxime Formation: The synthesis would likely begin with the reaction of a suitable ketone, such as 4,4'-dichlorobenzophenone, with hydroxylamine (B1172632) to form the corresponding oxime.

Formation of a Leaving Group: The hydroxyl group of the oxime is typically converted into a better leaving group, for example, by reaction with tosyl chloride or mesyl chloride to form a tosyl or mesyl oxime.

Diaziridine Formation: The resulting activated oxime is then treated with ammonia. The reaction proceeds via an initial nucleophilic attack of ammonia, followed by intramolecular cyclization to yield the diaziridine intermediate, 3-(4-chlorophenyl)-3-aminodiaziridine.

Chlorination and Oxidation: The final step would involve the simultaneous or sequential chlorination and oxidation of the diaziridine. Treatment with a suitable oxidizing and chlorinating agent, such as silver oxide in the presence of a chlorine source or tert-butyl hypochlorite (B82951), would lead to the formation of the target this compound.

A variation of this method involves the direct conversion of a ketone to a diaziridine using ammonia and an aminating agent like hydroxylamine-O-sulfonic acid (HOSA), followed by oxidation. nih.gov

Graham Oxidation of Amidinium Salts for Halogenated Diazirines

The Graham oxidation is a classical method for the synthesis of 3-halo-diazirines from amidinium salts. This method is particularly relevant for the synthesis of this compound.

The key steps in this process are:

Amidine Preparation: The synthesis starts with the corresponding amidine, in this case, 4-chlorobenzamidine . This can be prepared from 4-chlorobenzonitrile (B146240) via the Pinner reaction or other standard methods.

Formation of N-Chloroamidine: The amidine is treated with a source of positive chlorine, such as sodium hypochlorite (bleach), in a basic solution. This results in the formation of an unstable N-chloroamidine intermediate.

Intramolecular Cyclization: The N-chloroamidine intermediate is not isolated but is allowed to cyclize in situ. The base facilitates the deprotonation of the other nitrogen atom, which then acts as a nucleophile, displacing the chloride ion from the N-chloro group in an intramolecular fashion to form the diazirine ring.

This one-pot reaction is an efficient way to generate 3-halodiazirines directly from amidines.

Reactions Involving Amidines and Related Nitrogen Scaffolds

Beyond the classical Graham oxidation, other methods involving amidine-like structures can be envisioned for the synthesis of this compound. For instance, the reaction of an N,N'-dihaloamidine with a reducing agent could potentially lead to the formation of the diazirine ring through reductive cyclization.

Another approach could involve the synthesis of a pre-formed nitrogen scaffold that is then cyclized. For example, the reaction of 4-chlorobenzonitrile with hydrazine (B178648) could lead to an intermediate that, upon controlled oxidation and chlorination, might yield the desired diazirine. However, the Graham oxidation of 4-chlorobenzamidine remains the most direct and well-established route from an amidine precursor.

Cyclization Reactions of N-Haloamines and Derivatives

A fundamental approach to the synthesis of 3-halodiazirines is the Graham reaction, which involves the oxidation of an amidine with a hypohalite reagent. wikipedia.org The reaction proceeds through a proposed N-haloamidine intermediate. In this mechanism, the amidine first reacts with the hypohalite (e.g., sodium hypochlorite) to form an N-chloroamidine. This intermediate is not typically isolated. In the presence of a base, the N-chloroamidine undergoes an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbon of the C=N bond, with the concurrent displacement of a chloride ion, to form the strained diazirine ring. The halide from the oxidant is ultimately incorporated into the final diazirine product at the 3-position. wikipedia.org

Specific Synthetic Pathways for this compound

The primary route for synthesizing this compound utilizes the principles of the Graham reaction, starting from a readily available benzamidine (B55565) derivative.

The classical and most direct synthesis of this compound is achieved through the Graham reaction, first reported in the 1960s. wikipedia.orgacs.org This method uses 4-chlorobenzamidine hydrochloride as the starting material. The reaction is carried out by treating an aqueous or partially aqueous solution of the amidine salt with an alkaline solution of a hypochlorite reagent, typically sodium hypochlorite (NaOCl). The base, often sodium hydroxide (B78521), deprotonates the N-chloroamidine intermediate, facilitating the crucial ring-closing step to yield the target this compound.

The synthesis requires a careful, stepwise procedure to ensure product purity and safe handling.

A representative laboratory procedure involves:

Preparation of Reagents: An aqueous solution of sodium hypochlorite and sodium hydroxide is prepared and typically cooled in an ice bath.

Reaction: A solution of 4-chlorobenzamidine hydrochloride is added portion-wise to the chilled hypochlorite solution under vigorous stirring. The temperature is maintained near 0°C throughout the addition to control the exothermic reaction and prevent decomposition of the product.

Extraction: After the reaction is complete, the product is extracted from the aqueous mixture using a suitable organic solvent, such as diethyl ether or dichloromethane. rsc.org

Purification: The combined organic extracts are washed with water and brine to remove inorganic salts and byproducts. The solution is then dried over an anhydrous salt like sodium sulfate.

Isolation: The solvent is removed under reduced pressure at low temperature. The crude product can be further purified by methods such as flash column chromatography to yield the pure this compound. rsc.org

The optimization of reaction conditions is critical for maximizing the yield and purity of diazirines, which can be sensitive compounds. Key parameters that are often adjusted include the choice of oxidant, solvent, temperature, and reaction time. While specific optimization data for the synthesis of this compound is not extensively detailed in recent literature, principles from related syntheses provide valuable insights. For instance, in other diazirine syntheses, altering the oxidant and its stoichiometry has been shown to have a significant impact on yield. researchgate.net

The following table, based on findings from analogous reactions, illustrates how reaction parameters can be optimized.

| Parameter | Variation | Observation | Potential Relevance |

|---|---|---|---|

| Oxidant | Oxone® vs. H₂O₂ | Oxone® provided significantly higher yields (up to 85%) compared to other oxidants like hydrogen peroxide in certain cyclization reactions. researchgate.net | Investigating alternative oxidants to NaOCl could improve yield. |

| Temperature | Low Temp vs. Room Temp | For one-pot diazirine synthesis, low temperatures were found to result in lower product yields, indicating temperature is a crucial factor. mdpi.com | Maintaining optimal low temperatures (e.g., 0-5°C) is critical to prevent product degradation. |

| Solvent | Acetonitrile (B52724) vs. Other Solvents | In some oxidative cyclizations, acetonitrile was found to provide a good balance of conversion and selectivity. | Solvent choice for extraction and purification can impact isolation efficiency. |

| Reagent Stoichiometry | Varying Oxidant Amount | Increasing the amount of oxidant to an optimal point (e.g., 0.250 mmol) increased yield, but further increases were detrimental. researchgate.net | Fine-tuning the amidine-to-hypochlorite ratio is essential for maximizing yield. |

Modern Innovations in Diazirine Synthesis

Recent advancements in organic synthesis have led to the development of more efficient and environmentally benign methods for preparing diazirines, moving towards one-pot procedures that avoid the isolation of intermediates.

Automated and Scalable Synthetic Protocols

The development of automated and scalable synthetic protocols is crucial for the efficient production of this compound for research and potential industrial applications. While specific, detailed automated synthesis protocols for this exact compound are not extensively documented in publicly available literature, the principles of continuous flow chemistry have been applied to the synthesis and use of closely related aryl diazirines. This suggests a strong potential for the adaptation of such technologies for the scalable production of this compound.

Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward automation and scale-up. For the synthesis of diazirines, a key advantage is the ability to handle potentially unstable intermediates in a controlled manner.

A hypothetical automated continuous flow process for the synthesis of this compound, based on the Graham reaction, would likely involve the following stages:

Reagent Introduction: Solutions of the starting material, 4-chlorobenzamidine, and the halogenating agent (e.g., a source of hypochlorite) would be continuously pumped from separate reservoirs.

Mixing and Reaction: The reagent streams would be combined in a microreactor or a tube reactor where the initial N-halogenation of the amidine would occur. The precise control of stoichiometry and residence time is critical in this step.

Base-Induced Cyclization: A continuous stream of a suitable base would then be introduced to induce the cyclization of the N-haloamidine intermediate to form the diazirine ring.

In-line Purification/Quenching: The product stream could be passed through a continuous purification module, such as a liquid-liquid extractor or a scavenger resin column, to remove byproducts and unreacted starting materials.

Collection: The purified product stream would be collected.

The table below outlines a conceptual framework for an automated, scalable synthesis of this compound.

| Parameter | Batch Synthesis (Conceptual) | Continuous Flow Synthesis (Conceptual) |

| Starting Material | 4-chlorobenzamidine | 4-chlorobenzamidine solution |

| Halogenating Agent | Sodium hypochlorite solution | Sodium hypochlorite solution |

| Solvent | Dichloromethane, Water | Dichloromethane, Water (potentially as a biphasic system) |

| Temperature | 0 - 25 °C | 10 - 40 °C (precise control) |

| Reaction Time | Several hours | Minutes (residence time) |

| Work-up | Phase separation, extraction, drying, evaporation | In-line liquid-liquid separation, membrane separation |

| Purification | Column chromatography | In-line chromatography or crystallization |

| Scalability | Limited by reactor size and heat transfer | Readily scalable by extending operation time or using parallel reactors |

| Safety | Handling of potentially unstable intermediates in large quantities | Small reaction volumes at any given time, enhanced heat dissipation |

Stereochemical Considerations and Regioselectivity in Diazirine Formation

The formation of this compound from its corresponding amidine precursor, 4-chlorobenzamidine, does not inherently involve the creation of a stereocenter at the diazirine carbon, as this carbon is achiral. The two nitrogen atoms of the diazirine ring are equivalent, and there is a plane of symmetry through the C-Cl bond and the phenyl ring. Therefore, the synthesis of this specific diazirine does not lead to stereoisomers such as enantiomers or diastereomers.

However, the concept of regioselectivity becomes relevant when considering the synthesis of diazirines from unsymmetrically substituted amidines. In the case of this compound, the starting benzamidine is symmetrical with respect to the phenyl group substitution. The key bond formation in the Graham reaction is the intramolecular cyclization of an N-haloamidine intermediate.

The generally accepted mechanism for the Graham reaction involves the following steps:

Reaction of the amidine with a hypohalite (e.g., NaOCl) to form an N-chloroamidine.

Deprotonation of the N-chloroamidine by a base to form an anion.

Intramolecular cyclization of the anion with the expulsion of a chloride ion to form the diazirine ring.

For 4-chlorobenzamidine, the two nitrogen atoms are chemically equivalent, meaning that the initial N-chlorination can occur on either nitrogen without leading to different products. Subsequent cyclization will always result in the formation of the same product, this compound.

If a substituted benzamidine with different ortho or meta substituents were used, the two nitrogen atoms could become diastereotopic. In such a scenario, the initial N-chlorination could potentially occur at two different positions, leading to two different N-chloroamidine regioisomers. The subsequent cyclization of these isomers could, in principle, lead to different diazirine products. However, for the specific case of this compound, where the substitution is at the para position of the phenyl ring, the issue of regioselectivity in the diazirine ring formation does not arise due to the symmetry of the precursor molecule.

The table below summarizes the stereochemical and regiochemical aspects of the synthesis.

| Aspect | Consideration for this compound Synthesis |

| Stereochemistry | The product is achiral. No stereoisomers are formed during the synthesis. |

| Regioselectivity | The starting material, 4-chlorobenzamidine, is symmetrical. Therefore, no regioisomers are possible during the diazirine ring formation. |

Reactivity and Reaction Mechanisms of 3 Chloro 3 4 Chlorophenyl 3h Diazirine

General Principles of Diazirine Ring Scission and Decomposition

Diazirines, as a class of compounds, are known for their ability to generate carbenes through the loss of dinitrogen (N₂). nih.gov This decomposition can be initiated either thermally or photochemically. The thermal decomposition of 3-chloro-3-aryldiazirines in solution has been studied, indicating a process that likely involves a polarized radical-like transition state. rsc.org

The decomposition pathway can be complex. Upon activation, the diazirine ring can open to form a diazo intermediate through isomerization, or it can directly extrude N₂ to yield a carbene. researchgate.netnih.gov The specific path taken and the ratio of products can be influenced by the substituents on the diazirine ring and the reaction conditions. researchgate.netacs.org For many halodiazirines, direct carbene formation is a major pathway. researchgate.net The thermal decomposition of phenylchlorodiazirine, a closely related compound, has been shown to yield phenylchlorocarbene exclusively. researchgate.net

Photochemical Reactivity: Generation of Electrophilic Carbenes

The most common and synthetically useful method for generating carbenes from diazirines is through photolysis. wikipedia.org Irradiation of 3-chloro-3-(4-chlorophenyl)-3H-diazirine with ultraviolet (UV) light leads to the efficient cleavage of the C-N and N=N bonds, resulting in the release of a stable nitrogen molecule and the formation of the highly reactive 4-chlorophenylchlorocarbene intermediate. researchgate.netnih.gov Due to the presence of the electronegative chlorine atom attached to the carbene carbon, the resulting carbene is electrophilic in nature, readily reacting with electron-rich species. acs.org

Light-Induced Ring Opening Mechanisms (e.g., Diradical vs. Concerted Pathways)

The precise mechanism of light-induced ring opening in diazirines is a subject of detailed study. Upon absorbing a photon, the diazirine molecule is promoted to an electronically excited state. From this state, it can decompose to the carbene and nitrogen. Two primary pathways are often considered: a concerted pathway, where the C-N bonds break and N₂ is extruded in a single, synchronous step, and a stepwise pathway involving a diradical intermediate. rsc.org

Recent mechanistic studies on alkyl diazirines suggest a complex, multi-step process. It is proposed that upon irradiation, the diazirine can first isomerize to a linear diazo intermediate, which then loses nitrogen to form the carbene. springernature.comnih.gov This two-step mechanism, involving sequential generation of diazo and carbene intermediates, has been supported by in-line monitoring techniques. springernature.comnih.gov However, the pathway can be highly dependent on the specific diazirine structure and experimental conditions, with direct photolysis to the carbene remaining a significant route, especially for aryl-halo-diazirines. nih.govresearchgate.net

Wavelength Dependence and Quantum Efficiency of Photolysis

The photochemical decomposition of diazirines is highly dependent on the wavelength of the irradiating light. Diazirines typically exhibit a weak absorption band in the near-UV region, generally between 350 and 380 nm, which is used to initiate the reaction. nih.govnih.gov This allows for selective activation without damaging many common organic functional groups or biological systems. nih.gov The efficiency of this process can be influenced by the solvent, temperature, and the specific substituents on the diazirine. acs.orgresearchgate.net While broad wavelength activation can be used, specific wavelengths can modulate the reaction kinetics and potentially influence the ratio of carbene generation versus isomerization to the diazoalkane intermediate. acs.orgacs.org The half-life of the diazirine, and thus the optimal irradiation time, is dependent on factors such as the wavelength, the power of the light source, and the distance to the sample. nih.gov

Transient Carbene Intermediate Characterization (Evidence from Trapping Experiments, Time-Resolved Kinetics)

The existence of the transient 4-chlorophenylchlorocarbene is fleeting, but its presence has been unequivocally confirmed through various experimental techniques.

Time-Resolved Kinetics: Laser flash photolysis (LFP) is a powerful tool for directly observing short-lived intermediates. In studies of related compounds like p-nitrophenylchlorocarbene, LFP experiments have allowed for the direct detection of the carbene's transient absorption spectrum and the measurement of its reaction rates with various quenching agents. researchgate.net These kinetic studies provide absolute rate constants for the carbene's reactions, confirming its high reactivity. acs.org

Trapping Experiments: A common method to prove the formation of a reactive intermediate is to "trap" it with a reagent that forms a stable, characterizable product. carroll.edu For example, the carbene generated from 3-chloro-3-phenyldiazirine (B3267258) readily reacts with alkenes to form cyclopropanes. researchgate.net The isolation and characterization of these cyclopropane (B1198618) products serve as strong chemical evidence for the intermediacy of the carbene. researchgate.net Similarly, reaction with methanol (B129727) would be expected to yield an ether product, providing further evidence of the carbene's formation. carroll.edu

Intermolecular Reactions of the Generated Carbene

Once formed, the electrophilic 4-chlorophenylchlorocarbene is highly reactive and can participate in a variety of intermolecular reactions. The most prominent of these are insertion and addition reactions.

A hallmark reaction of singlet carbenes is their ability to insert into carbon-hydrogen (C-H) single bonds. wikipedia.orgnih.gov This reaction is of significant synthetic utility as it allows for the direct functionalization of otherwise unreactive C-H bonds. researchgate.net The carbene generated from 3-chloro-3-aryldiazirines has been shown to undergo C-H insertion. For instance, the thermal decomposition of meta-substituted 3-chloro-3-aryldiazirines in cyclohexene (B86901) resulted in products consistent with carbene insertion into the C-H bonds of the solvent. rsc.org

The reaction proceeds by the carbene attacking the C-H bond to form a new C-C bond and a C-H bond simultaneously, in a concerted fashion. This process is generally observed with singlet state carbenes, which are typically formed during the direct photolysis of diazirines. nih.govresearchgate.net

| Carbene Precursor | Substrate | Reaction Type | Product Type | Conditions | Reference |

|---|---|---|---|---|---|

| 3-Chloro-3-aryldiazirine | Cyclohexene | C-H Insertion | 7-(Aryl)-7-chloronorcarane derivative | Thermal (60-95 °C) | rsc.org |

Cyclopropanation of Alkenes and Alkynes

The generation of 4-chlorophenylchlorocarbene in the presence of alkenes leads to a [2+1] cycloaddition reaction, yielding substituted cyclopropanes. This reaction is an effective method for synthesizing 3-chloro-3-aryl-cyclopropanes. The reaction of this compound, in particular, has been studied in continuous flow systems under photolytic conditions. For instance, its reaction with styrene (B11656) produces the corresponding chlorocyclopropane (B1620479) in good yield, with a preference for the trans diastereomer. A scale-up of this reaction has been demonstrated to provide a throughput of 0.875 g/h.

The electrophilic nature of the arylchlorocarbene influences the reaction yields, with electron-poor alkenes like dimethyl fumarate (B1241708) generally resulting in lower yields compared to more electron-rich alkenes such as styrene.

Table 1: Cyclopropanation of Alkenes with this compound

| Alkene Substrate | Product(s) | Yield (%) | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|

| Styrene | 1-chloro-1-(4-chlorophenyl)-2-phenylcyclopropane | 67 | 68:32 |

| trans-β-Methylstyrene | 1-chloro-1-(4-chlorophenyl)-2-methyl-3-phenylcyclopropane | 52 | Not Specified |

| Dimethyl Fumarate | Dimethyl 3-chloro-3-(4-chlorophenyl)cyclopropane-1,2-dicarboxylate | 30-50 | Not Applicable |

While the cyclopropanation of alkenes is well-documented, the corresponding reaction with alkynes to form cyclopropenes is also a known transformation for carbenes, though less commonly reported for this specific diazirine.

Addition Reactions to Aromatic Systems (e.g., Friedel-Crafts alkylations)

The electrophilic 4-chlorophenylchlorocarbene generated from the diazirine is expected to react with aromatic compounds in a manner analogous to a Friedel-Crafts alkylation. wikipedia.orgmasterorganicchemistry.com In this type of reaction, the carbene acts as the electrophile, attacking the electron-rich aromatic ring. cdnsciencepub.com The mechanism involves the formation of a carbocation, which then undergoes rearomatization to yield the substituted aromatic product. masterorganicchemistry.comcdnsciencepub.com

A characteristic reaction of carbenes with benzene (B151609) and its derivatives is the Buchner ring expansion. This process involves the initial formation of a cyclopropane-like intermediate (a norcaradiene), which then undergoes an electrocyclic ring-opening to form a seven-membered cycloheptatriene (B165957) derivative. This pathway provides a method for synthesizing substituted seven-membered rings from readily available aromatic precursors.

Reactions with Heteroatom-Containing Substrates (e.g., O-H, N-H, Si-H insertion)

4-Chlorophenylchlorocarbene readily undergoes insertion reactions into the X-H bonds of various heteroatom-containing substrates. These reactions are synthetically valuable for forming new carbon-heteroatom bonds.

O-H Insertion: The reaction with alcohols or water is a prominent pathway. Studies on the decomposition of 3-chloro-3-aryldiazirines in the presence of ethylene (B1197577) glycol have shown high yields of O-H insertion products. For the 3-chloro-3-(4-chlorophenyl)diazirine derivative, the yield of the corresponding O-H insertion product was estimated to be 86%. nih.gov This reaction proceeds via the electrophilic attack of the carbene on the oxygen atom, followed by a rapid proton transfer to form the ether product. researchgate.netnih.gov

N-H Insertion: Analogous to O-H insertion, the carbene can insert into the N-H bond of amines and amides. This provides a direct route to N-alkylated products and is a fundamental method for creating C-N bonds. rsc.org The reaction is particularly useful for synthesizing α-amino acid derivatives. nih.gov

Si-H Insertion: Carbenes are known to insert into the Si-H bond of silanes, a reaction that has gained attention for the synthesis of organosilicon compounds. escholarship.org This reaction can be catalyzed by transition metals like rhodium or iron and is effective for creating silicon-stereogenic centers. wikipedia.org The mechanism is often described as a concerted insertion of the carbene into the Si-H bond. escholarship.org

Intramolecular Rearrangements of the Carbene and Subsequent Products

The high reactivity of the generated carbene can also lead to intramolecular reactions, resulting in skeletal rearrangements or functionalization at positions remote from the initial reaction site.

As mentioned previously, a key rearrangement of a subsequent product is the Buchner ring expansion. masterorganicchemistry.com When the carbene adds to an aromatic ring, the resulting bicyclic norcaradiene intermediate is often in equilibrium with its valence isomer, a cycloheptatriene. masterorganicchemistry.comchemistrysteps.com This rearrangement constitutes a formal ring expansion of the aromatic substrate and is a powerful tool in organic synthesis. Ring contraction rearrangements are also known in carbene chemistry, often proceeding through Wolff-type rearrangements of α-diazoketones, though this is less directly applicable to the rearrangements of 4-chlorophenylchlorocarbene itself. masterorganicchemistry.comrsc.org

Modern synthetic methods have explored the use of carbenes for the functionalization of C-H bonds at positions remote from a directing group within the same molecule. nih.gov These transformations often rely on transition-metal catalysis to control site-selectivity. nih.govresearchgate.net The mechanism can involve a 1,5-hydrogen atom transfer (HAT) from an unactivated C-H bond to the carbene center, generating a radical pair that subsequently combines to form a new C-C or C-heteroatom bond. While a powerful strategy, specific applications of 4-chlorophenylchlorocarbene in directed remote functionalization pathways are not extensively documented. The feasibility of such a reaction would depend heavily on the design of the substrate to favor an intramolecular pathway over intermolecular reactions.

Thermal Reactivity: Thermolytic Decomposition Pathways

The thermal decomposition of this compound in solution follows first-order kinetics. nih.govresearchgate.net Studies on a series of 3-chloro-3-aryldiazirines have shown that the rate of decomposition is influenced by the substituents on the aromatic ring, although the effect is generally small. nih.govrsc.org For para-substituted compounds, a simple Hammett correlation using σ or σ+ constants is often unsuccessful, suggesting a complex transition state. nih.gov However, for meta-substituted derivatives, a linear relationship with σ values has been observed. researchgate.net

The mechanism of thermal decomposition is thought to proceed through a transition state that has significant radical character and some charge separation. nih.govresearchgate.net Two main pathways are considered for the decomposition of diazirines:

A concerted, two-bond cleavage to directly form the carbene and N₂.

A stepwise, one-bond cleavage to form a diazo intermediate, which then loses N₂ to form the carbene.

The solvent polarity can influence the product distribution and reaction rate, with more polar solvents sometimes accelerating the decomposition. rsc.org For 3-chloro-3-aryldiazirines, the primary pathway is believed to be the formation of the corresponding arylchlorocarbene, which is then trapped by solvents or other reagents. nih.gov

Temperature Dependence and Activation Parameters of Thermolysis

The thermal decomposition of 3-chloro-3-aryldiazirines, including the 4-chloro substituted variant, has been studied to determine the kinetic parameters governing the reaction. The decomposition is a first-order process. rsc.org Investigations into a series of meta- and para-substituted 3-chloro-3-aryldiazirines in cyclohexene solvent were conducted over a temperature range of 60–95 °C. rsc.org

The activation parameters provide insight into the transition state of the nitrogen extrusion process. For this compound, the decomposition kinetics are influenced by the electronic nature of the substituents on the phenyl ring. rsc.org While a linear Hammett correlation was not successfully established with either σ or σ+ constants for a range of para-substituted compounds, indicating a complex electronic demand in the transition state, the data for individual compounds are valuable. nih.gov The activation energy for 3-chloro-3-phenyldiazirine is noted to be approximately 3 kcal/mol lower than that for 3-chloro-3-methyldiazirine, a difference attributed to the resonance stabilization provided by the phenyl group in the transition state. rsc.org

| Substituent (X) | ΔH‡ (kcal/mol) | ΔS‡ (cal K-1 mol-1) | Temperature (°C) |

|---|---|---|---|

| p-Cl | 26.6 ± 0.4 | +2.2 ± 1.1 | 100 |

Activation parameters for the thermal decomposition of this compound in cyclohexene. Data derived from studies on 3-chloro-3-aryl-diazirines. rsc.org

Comparison of Product Profiles from Photolysis vs. Thermolysis

Both photolysis and thermolysis of this compound proceed primarily through the formation of the corresponding chlorocarbene, 1-chloro-1-(4-chlorophenyl)carbene, via the extrusion of molecular nitrogen. rsc.orgnih.govresearchgate.net However, the reaction conditions and subsequent product distributions can differ significantly.

Thermolysis: The thermal decomposition in a solvent such as cyclohexane (B81311) results in the carbene intermediate being trapped by the solvent. rsc.org This leads to products of insertion into the C-H bonds of cyclohexane, forming various isomers of chlorophenyl-cyclohexyl derivatives, as well as the [2+1] cycloaddition product, a norcarane (B1199111) derivative. rsc.org

Photolysis: Photochemical decomposition, typically using UV light around 350 nm, also generates the carbene. researchgate.net A key difference is that photolysis can also lead to a competing rearrangement pathway, forming the isomeric diazo compound, 1-chloro-1-(4-chlorophenyl)diazomethane. researchgate.net The carbene generated via photolysis can be trapped efficiently by alkenes, such as styrene, to yield cyclopropane derivatives in a [2+1] cycloaddition reaction. nih.gov This method has been developed as a practical procedure for the synthesis of new chloro- and bromo-cyclopropanes. nih.gov In the absence of an efficient trapping agent, the highly reactive singlet carbene may be quenched by water or undergo other side reactions. researchgate.net

| Activation Method | Primary Intermediate | Key Byproduct | Typical Reaction Products |

|---|---|---|---|

| Thermolysis | 1-chloro-1-(4-chlorophenyl)carbene | - | C-H insertion products (e.g., with cyclohexane) |

| Photolysis | 1-chloro-1-(4-chlorophenyl)carbene | 1-chloro-1-(4-chlorophenyl)diazomethane | [2+1] cycloaddition products (e.g., cyclopropanes with alkenes) |

Mechanisms of Thermal Nitrogen Extrusion and Carbene Formation (e.g., Two-Bond Cleavage)

The thermal decomposition of this compound is a unimolecular, first-order reaction that proceeds via the elimination of nitrogen gas to yield a carbene. rsc.orgnih.gov The mechanism of this extrusion is believed to be a concerted, or nearly concerted, two-bond cleavage of the C-N bonds in the strained diazirine ring. nih.gov

There is discussion regarding the precise nature of the transition state. Some kinetic studies suggest that the rate-determining step is radical-like rather than ionic, based on the observation that the rate of decomposition does not change significantly with solvent polarity. rsc.org However, computational studies on related aryl diazirines suggest that the transition state involves the development of a vacant p-orbital at the carbene carbon, with stabilization provided by the adjacent aryl ring. nih.govnih.gov These studies indicate that for many aryl diazirines, the initial product is a singlet carbene, and that there is not significant spin density (radical character) at the benzylic center in the transition state. nih.gov The positive entropy of activation (ΔS‡) is consistent with a relatively tight transition state typical for such unimolecular reactions. rsc.org

Nucleophilic and Electrophilic Reactivity of the Diazirine Ring

While the dominant reactivity of this compound involves decomposition to a carbene, the intact diazirine ring can, under specific conditions, react with nucleophiles or electrophiles.

Nucleophilic Attack on the Diazirine Ring Carbon

Direct nucleophilic attack on the carbon atom of the this compound ring is not a commonly reported reaction pathway. The presence of the chlorine atom might suggest susceptibility to nucleophilic substitution, similar to the Graham reaction used in diazirine synthesis where a halide is displaced. wikipedia.org However, in the stable diazirine, the decomposition pathway to the highly reactive carbene is generally much faster and predominates over intermolecular nucleophilic substitution. Synthetic routes involving Grignard reagents have been used to prepare diazirine precursors, but the nucleophilic attack in these cases is on a ketone functional group before the diazirine ring is formed. nih.gov

Electrophilic Activation and Subsequent Reactions

The diazirine ring possesses nitrogen atoms with lone pairs of electrons, making them potential sites for electrophilic attack. Gas-phase experiments have demonstrated that diazirines can be protonated by strong acids. rsc.org This electrophilic activation occurs on a nitrogen atom, and theoretical calculations support this observation. rsc.org This N-protonation can lead to the formation of a ring-opened N-protonated diazomethane, which represents a distinct reactive intermediate compared to the carbene formed during thermolysis or photolysis. rsc.org While aryl diazo intermediates are relatively stable, their aliphatic counterparts are known to be susceptible to protonation and subsequent nucleophilic attack, a pathway sometimes referred to as "pseudo-carbene" photolabeling. nih.govu-tokyo.ac.jp

Radical Pathways and Single-Electron Transfer Reactions

Beyond the carbene-forming pathways, this compound can participate in reactions involving radical intermediates or single-electron transfer (SET).

The diazirine N=N double bond can act as a radical trap. Studies on homoallylic diazirines have shown that external radicals can add selectively to the N=N bond, initiating a cyclization cascade. nih.govrsc.org This demonstrates that the diazirine ring itself can be a target for radical species.

More directly, the diazirine ring can undergo reduction via single-electron transfer. nih.govnih.govacs.org In gas-phase studies using electron transfer dissociation (ETD) mass spectrometry, electron transfer to peptide ions containing a diazirine residue was found to reduce the diazirine ring. nih.govacs.org This SET event generates a radical anion intermediate. This intermediate is distinct from the carbene and can undergo unique fragmentation pathways, such as the loss of N₂H₂ or other radical-driven side-chain cleavages. nih.govnih.gov This reactivity highlights a non-photochemical, non-thermal pathway for activating the diazirine ring, driven by electron transfer, which steers the subsequent chemistry into specific radical reaction channels. nih.gov

Influence of the Chloro and Chlorophenyl Substituents on Reactivity and Mechanism

The presence of both a chlorine atom directly attached to the diazirine ring and a chlorophenyl group at the same carbon atom creates a unique electronic and steric environment that governs the compound's chemical behavior.

The electronic influence of the substituents plays a crucial role in the stability of the diazirine ring and the nature of the carbene intermediate. The 4-chlorophenyl group, with the chlorine atom in the para position, exerts both an inductive electron-withdrawing effect (-I) and a weaker resonance electron-donating effect (+R). The chlorine atom directly attached to the carbene center is also strongly electron-withdrawing.

Computational studies have provided quantitative insights into how these substituents affect the activation energy for the decomposition of the diazirine. A study modeling the activation free energies (ΔG‡) for a series of α-chloro- and α-trifluoromethyl-substituted aryl diazirines demonstrated the impact of substituents on the phenyl ring. For α-chloro diazirines, the activation temperature is less sensitive to changes in the para-substituent on the aryl ring compared to their α-trifluoromethyl counterparts. youtube.com However, the electronic nature of the substituent still plays a discernible role.

Electron-withdrawing groups on the phenyl ring, such as the 4-chloro group, are expected to slightly destabilize the developing positive charge at the benzylic position in the transition state leading to carbene formation. youtube.com This can lead to a higher activation energy compared to analogues with electron-donating groups.

A study on the reaction of p-substituted 1-chloro-3-phenyldiazirines with bromide ions found that the ratio of resulting 3-bromo- (B131339) and 3-chloro-3-phenyldiazirines inversely correlates with the Hammett σp and σp+ constants of the para-substituents. rsc.org The formation of the 3-bromo product is favored with electron-withdrawing substituents, proceeding through a proposed anti-Sₙ2' mechanism. rsc.org This indicates that the 4-chloro substituent in this compound would favor such a pathway in the presence of suitable nucleophiles.

The generated chloro(4-chlorophenyl)carbene is an electrophilic species, a characteristic enhanced by the two chlorine atoms. The carbene can exist in either a singlet or a triplet state, with the singlet state generally being more common for halocarbenes due to the stabilizing effect of the halogen's lone pairs. The singlet carbene typically undergoes concerted reactions, leading to stereospecific outcomes. libretexts.org

Table 1: Calculated Activation Free Energies (ΔG‡) for the Decomposition of Selected 3-Chloro-3-aryldiazirines

| Substituent (R) in 3-Chloro-3-(R-phenyl)-3H-diazirine | Hammett Constant (σp) | Calculated ΔG‡ (kcal/mol) |

| H | 0.00 | 23.5 |

| 4-Cl | +0.23 | 23.7 |

| 4-CH₃ | -0.17 | 23.3 |

| 4-NO₂ | +0.78 | 24.3 |

This table presents data derived from computational studies on related compounds to illustrate the electronic effect of the 4-chloro substituent. The values are for illustrative purposes and based on available research on similar series of compounds.

The steric bulk of the substituents on this compound can influence its reactivity by impeding the approach of reactants. The 4-chlorophenyl group is a relatively bulky substituent. This steric hindrance can affect the rate and outcome of reactions, particularly those involving attack at the carbene center.

In cycloaddition reactions, for example, the bulky 4-chlorophenyl group can influence the facial selectivity of the approach to an alkene. While specific studies on the steric effects for this particular molecule are limited, general principles of organic chemistry suggest that the carbene will add to the less sterically hindered face of a double bond.

Furthermore, the steric environment created by the substituents can influence the stability of the resulting products. For instance, in the formation of cyclopropanes, steric repulsion between the 4-chlorophenyl group and substituents on the alkene can favor the formation of the less sterically crowded isomer. On-surface synthesis studies have demonstrated that steric hindrance can be effectively used to control the formation of specific conformational isomers in coupling reactions. nih.gov While this is in a different context, it highlights the importance of steric effects in directing reaction outcomes.

Stereoselectivity and Regioselectivity in Reactions of the Compound

The stereoselectivity and regioselectivity of reactions involving this compound are largely determined by the properties of the intermediate chloro(4-chlorophenyl)carbene.

At present, there is a lack of specific experimental or computational studies in the publicly available scientific literature that detail the stereoselectivity and regioselectivity of reactions for this compound. However, based on the known reactivity of similar halocarbenes, certain predictions can be made.

Singlet carbenes, which are expected to be the primary reactive intermediate from this diazirine, typically undergo concerted [2+1] cycloaddition reactions with alkenes. libretexts.org This concerted mechanism means that the stereochemistry of the starting alkene is retained in the resulting cyclopropane product. libretexts.orgfiveable.me For example, the reaction of chloro(4-chlorophenyl)carbene with a cis-alkene would be expected to yield a cis-substituted cyclopropane, while reaction with a trans-alkene would yield a trans-substituted cyclopropane. This type of reaction is termed stereospecific.

Regioselectivity becomes a factor when the carbene reacts with unsymmetrical molecules, such as in C-H insertion reactions or additions to unsymmetrical alkenes. The electrophilic nature of the chloro(4-chlorophenyl)carbene would favor insertion into more electron-rich C-H bonds. For example, in reactions with alkanes, tertiary C-H bonds are generally more reactive towards insertion than secondary or primary C-H bonds.

In additions to unsymmetrical alkenes, the regioselectivity would be influenced by both electronic and steric factors. The electrophilic carbene would preferentially attack the more electron-rich carbon of the double bond. However, this can be counteracted by steric hindrance from the bulky 4-chlorophenyl group. The final regiochemical outcome would depend on the balance of these competing effects. Computational studies are a powerful tool for predicting such selectivities in the absence of experimental data. rsc.orgrsc.orgresearchgate.net

Theoretical and Computational Investigations of 3 Chloro 3 4 Chlorophenyl 3h Diazirine

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds within 3-chloro-3-(4-chlorophenyl)-3H-diazirine are fundamental to its stability and function as a carbene precursor.

The diazirine ring, a three-membered heterocycle with a nitrogen-nitrogen double bond, possesses unique bonding characteristics. Traditionally, the carbon atom in such a strained ring might be assumed to be sp³-hybridized. However, computational and spectroscopic evidence for related aryl diazirines suggests that the central carbon atom is better described as being sp²-hybridized. nih.gov This revised hybridization model is crucial as it implies the presence of a p-orbital on the carbon atom that can participate in conjugation with the adjacent 4-chlorophenyl ring. nih.gov

This sp² character facilitates electronic communication between the diazirine moiety and the aromatic π-system. nih.gov The key orbital interactions involve the overlap of the carbon's p-orbital with the π-orbitals of the phenyl ring. This conjugation influences the molecule's frontier molecular orbitals (HOMO and LUMO), which are critical in determining its photochemical properties and reactivity. nih.gov For instance, in similar trifluoromethyl aryl diazirines, the diazirine carbon makes a significant p-orbital contribution to one of the frontier orbitals (the HOMO−1), supporting the conjugation hypothesis. nih.gov

Table 1: Conceptual Hybridization and Orbital Contributions

| Atom/Group | Postulated Hybridization | Key Orbital Interactions |

|---|---|---|

| Diazirine Carbon | sp² | p-orbital overlap with the aryl π-system |

| Diazirine Nitrogens | ~sp² | Lone pairs, N=N π bond |

The presence of two highly electronegative chlorine atoms, one on the diazirine ring and one on the phenyl ring, dictates a non-uniform charge distribution across the this compound molecule. Quantum chemical calculations, such as those using Density Functional Theory (DFT), can predict the partial charges on each atom.

The chlorine atom attached to the diazirine carbon (C3) and the chlorine at the para-position of the phenyl ring both act as strong electron-withdrawing groups. This leads to a significant polarization of the C-Cl bonds, rendering the adjacent carbon atoms electrophilic (partially positive). The nitrogen atoms also possess high electronegativity, contributing to the complex electronic landscape.

Table 2: Predicted Partial Atomic Charges (Conceptual)

| Atom/Region | Predicted Partial Charge | Rationale |

|---|---|---|

| C3 (Diazirine Carbon) | δ+ | Bonded to two electronegative atoms (N, Cl) |

| C4' (Aryl Carbon) | δ+ | Bonded to electronegative Cl |

| Cl (on Diazirine) | δ- | High electronegativity |

| Cl (on Phenyl Ring) | δ- | High electronegativity |

The two chlorine atoms play distinct but synergistic roles in modulating the electronic structure and reactivity.

3-Chloro Substituent: The chlorine atom on the diazirine carbon directly influences the stability of the diazirine ring and the transition state leading to carbene formation. Its strong inductive electron-withdrawing effect can stabilize the ground-state molecule. Studies on other α-chloro diazirines have been extensive, showing how this substituent impacts reaction pathways. nih.gov

4-Chlorophenyl Substituent: The chlorine on the phenyl ring modifies the electronic properties of the entire aromatic system. As an electron-withdrawing group (by induction) and a weak π-donor (by resonance), it influences the degree of conjugation with the diazirine ring. This electronic perturbation affects the energy required for photochemical or thermal activation. nih.govrsc.org Comprehensive studies on substituted aryl diazirines have shown that the electronic nature of the aryl ring can be rationally manipulated to tune the activation energy. nih.govresearchgate.net For example, electron-donating groups tend to lower the activation barrier for carbene formation by stabilizing the developing empty p-orbital in the transition state. nih.gov The chloro group's net electronic effect is a critical parameter in this tuning process.

Conformational Analysis and Energetic Landscapes

The three-dimensional shape of this compound and the energy associated with its different spatial arrangements are key to understanding its behavior.

The primary conformational variable in this molecule is the rotation around the single bond connecting the diazirine carbon to the 4-chlorophenyl ring. Computational geometry optimization, typically using methods like M06-2X or B3LYP, can determine the most stable (lowest energy) conformation. nih.govnasa.gov

For analogous aryl diazirines, the lowest energy conformation is one where the diazirine ring is nearly coplanar with the aromatic ring. nih.gov This planarity maximizes the stabilizing conjugation between the diazirine's sp² carbon and the aryl π-system. A twisted conformation, where the plane of the diazirine ring is perpendicular to the phenyl ring, would disrupt this conjugation and is therefore expected to be higher in energy. The steric bulk of the chlorine atom on the diazirine carbon will also influence the precise dihedral angle in the optimized geometry.

The energy required to rotate the 4-chlorophenyl group around the C-C bond, from a planar to a twisted conformation, is known as the rotational barrier or the barrier height for conformational interconversion. This barrier can be calculated by mapping the potential energy surface as a function of the dihedral angle.

While specific values for this molecule are not published, the barrier is expected to be relatively low, allowing for rapid interconversion at room temperature. However, it is significant enough to define the preferred planar conformation. The height of this barrier is a balance between two main factors: the loss of stabilizing conjugation energy in the twisted state and the potential relief of minor steric strain. Studies on the interconversion barriers in other substituted molecules show that stereoelectronic effects play a critical role. nih.gov The electronic character of the substituents can significantly alter the transition state energy for such conversions. nih.gov

Table 3: Hypothetical Energetic Landscape for C-Aryl Rotation

| Conformation | Dihedral Angle (Diazirine-Aryl) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| Planar (Optimized) | ~0° | 0 (Global Minimum) | Maximized π-conjugation |

Quantum Chemical Elucidation of Reaction Mechanisms

Quantum chemical calculations have become an indispensable tool for unraveling the complex reaction mechanisms of diazirines, providing a level of detail that is often inaccessible through experimental methods alone. These computational approaches allow for the mapping of reaction pathways, characterization of transient species, and a quantitative understanding of the energetic factors that govern product formation.

Transition State Characterization for Photolytic and Thermolytic Decomposition

The decomposition of aryl-chloro-diazirines can be initiated by either heat (thermolysis) or light (photolysis), both leading to the extrusion of molecular nitrogen and the formation of a highly reactive carbene intermediate. Computational studies on analogous compounds, such as 3-chloro-3-phenyldiazirine (B3267258), have been instrumental in characterizing the transition states for these processes.

Thermolysis is understood to proceed through a concerted, yet asynchronous, transition state where the C-N bonds stretch and break, leading directly to the carbene and N₂. For 3-chloro-3-phenyldiazirine, the calculated activation barrier for this nitrogen extrusion pathway is approximately 36.2 kcal/mol. It is reasonable to assume a similar barrier for this compound, with minor perturbations due to the electronic effect of the para-chloro substituent.

Photolytic decomposition, on the other hand, involves excitation to an electronically excited state, followed by rapid, non-adiabatic transitions that lead to the dissociation products. The characterization of transition states on excited-state potential energy surfaces is more complex but is crucial for understanding the dynamics of the photoreaction.

Construction of Potential Energy Surfaces for Ring Opening and Isomerization

Detailed mapping of the potential energy surface (PES) provides a comprehensive picture of all possible reaction pathways originating from the diazirine. For aryl-chloro-diazirines, two primary competing pathways on the ground state PES are direct nitrogen extrusion to form the carbene and isomerization to a linear diazo compound.

Table 1: Calculated Energy Barriers for Competing Decomposition Pathways of 3-Chloro-3-phenyldiazirine

| Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| Isomerization to Diazoalkane | 30.9 |

| Direct N₂ Extrusion to Carbene | 36.2 |

This data is for 3-chloro-3-phenyldiazirine and serves as an illustrative model for the behavior of this compound.

Computational Modeling of Carbene Intermediates and Their Reactivity (e.g., Singlet-Triplet Gaps, Spin Density)

The primary reactive intermediate formed from the decomposition of this compound is 4-chlorophenylchlorocarbene. Carbenes can exist in either a singlet state, with spin-paired electrons in an sp²-hybridized orbital, or a triplet state, with two unpaired electrons in different orbitals. The energy difference between these states, the singlet-triplet gap (ΔES-T), is a critical determinant of the carbene's reactivity.

For halocarbenes, the singlet state is generally the ground state due to the π-donating effect of the halogen lone pairs into the empty p-orbital of the singlet carbene carbon. High-level ab initio calculations on dichlorocarbene (B158193) (CCl₂) place the singlet-triplet gap at approximately 20 ± 1 kcal/mol. It is expected that 4-chlorophenylchlorocarbene also possesses a singlet ground state. The magnitude of this gap influences the stereospecificity of reactions such as cyclopropanation. A larger gap generally leads to more stereospecific reactions from the singlet state.

Computational modeling also allows for the calculation of the spin density distribution in the triplet state, which indicates the location of the unpaired electrons and provides insights into the radical-like reactivity of this species.

Effects of Solvent Environment on Reaction Pathways (Implicit and Explicit Solvation Models)

The surrounding solvent can influence the kinetics and thermodynamics of the decomposition pathways. Computational models can account for these effects using either implicit or explicit solvation models.

Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the energies of reactants, transition states, and products. For the decomposition of diazirines, which involves significant changes in dipole moment along the reaction coordinate, solvent polarity can selectively stabilize certain transition states over others.

Explicit solvation models involve including a number of individual solvent molecules in the quantum chemical calculation. While computationally more demanding, this approach can model specific hydrogen-bonding or other direct interactions between the solute and the solvent molecules, which can be crucial in protic solvents. For aryl-chloro-diazirine decomposition, explicit models could be used to investigate specific interactions with solvents like methanol (B129727) or water that might alter the reaction mechanism.

Computational Studies on the Isomerization to Diazo Compounds

As indicated by the potential energy surface calculations for 3-chloro-3-phenyldiazirine, a key reaction pathway is the isomerization of the diazirine ring to a linear diazoalkane. This rearrangement involves the cleavage of one C-N bond and the migration of the chlorine atom.

Diazirine → Diazoalkane Isomerization

Theoretical studies can elucidate the detailed geometry of the transition state for this isomerization. The transition state is expected to have a partially broken C-N bond and a migrating chlorine atom situated between the original and terminal carbon atoms of the diazo moiety. The energy barrier for this process is sensitive to the electronic nature of the substituents on the phenyl ring. The electron-withdrawing nature of the 4-chloro substituent in this compound would likely influence the stability of this transition state compared to the unsubstituted phenyl analogue.

Prediction of Spectroscopic Signatures for Mechanistic Interpretation (e.g., vibrational modes of transition states, electronic transitions related to reactivity)

A powerful application of computational chemistry is the prediction of spectroscopic properties that can aid in the experimental identification of transient species and the validation of proposed mechanisms.

By calculating the harmonic vibrational frequencies, it is possible to predict the infrared (IR) spectrum of the starting diazirine, the carbene intermediate, the diazo isomer, and even the transition states. Transition states are characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. While transition states are not directly observable, their calculated vibrational modes provide a detailed picture of the atomic motions involved in the bond-breaking and bond-forming processes.

Furthermore, time-dependent density functional theory (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis) of the various species involved in the reaction. This can help in designing photolysis experiments by identifying the wavelengths of light that will be absorbed to initiate the reaction. It can also aid in the identification of intermediates through transient absorption spectroscopy. For example, the calculated electronic transitions for the 4-chlorophenylchlorocarbene would be a key signature to look for in flash photolysis experiments.

Advanced Computational Methodologies Applied to Diazirine Chemistry (e.g., Multireference Methods, Molecular Dynamics)

The theoretical elucidation of the photochemical behavior of this compound presents a significant challenge to computational chemistry. The process, which involves photoexcitation followed by the extrusion of a dinitrogen molecule (N₂) to form the corresponding carbene, traverses multiple electronic states. These states are often close in energy and can exhibit significant electronic quasi-degeneracy, particularly at critical points along the reaction coordinate such as transition states and conical intersections. acs.orgnih.gov Standard single-reference electronic structure methods, like Density Functional Theory (DFT) or Hartree-Fock theory, are inherently unable to correctly describe these complex electronic structures, which are termed "multiconfigurational" or "multireference" in character. nih.govnih.gov Consequently, more sophisticated and computationally demanding advanced methodologies are required for an accurate and predictive understanding of diazirine photochemistry.

Multireference Methods

To properly describe the bond-breaking, diradicaloid character, and excited states involved in the photodecomposition of this compound, multireference methods are essential. nih.gov The most common and robust of these is the Complete Active Space Self-Consistent Field (CASSCF) method, often followed by a second-order perturbation theory correction (CASPT2) to account for dynamic electron correlation. acs.orgresearchgate.net

The core of the CASSCF method is the "active space," which comprises a set of molecular orbitals and electrons that are most critical to the chemical process being studied. richmond.edu For the photolysis of this compound, the active space would be carefully selected to include the orbitals directly involved in the C-N bonds of the diazirine ring, the N=N double bond, and the non-bonding orbitals on the nitrogen atoms. The π-system of the chlorophenyl ring is also crucial. A plausible active space for this molecule would involve the σ and σ* orbitals of the two C-N bonds, the π and π* orbitals of the N=N bond, the two nitrogen lone pair orbitals, and the full π-system of the aromatic ring.

The CASSCF calculation then solves the electronic Schrödinger equation by considering all possible electronic configurations within this active space, providing a qualitatively correct description of the ground and excited state potential energy surfaces. The subsequent CASPT2 calculation builds upon the CASSCF wavefunction to incorporate the energetic effects of electron correlation from outside the active space, yielding highly accurate energy predictions. researchgate.net

Research Findings from Analogous Systems:

While specific CASSCF/CASPT2 studies on this compound are not prominent in the literature, extensive research on analogous systems like 3,3-dimethyldiazirine and various aryl carbenes provides a clear blueprint of the expected findings. acs.org For instance, in the study of 3,3-dimethyldiazirine photodecomposition, CASSCF/CASPT2 calculations were used to map the reaction path from the photo-excited state. acs.org These studies identify a non-adiabatic mechanism involving a conical intersection, which is a point of degeneracy between two electronic states that facilitates rapid, radiationless decay back to the ground state, leading to the formation of the carbene and N₂. acs.org

For this compound, such calculations would be expected to characterize:

The vertical excitation energies from the ground state (S₀) to the lowest-lying singlet excited states (e.g., S₁).

The potential energy surfaces of these excited states, identifying energy barriers and reaction pathways.

The geometry and energy of conical intersections between the S₁ and S₀ states, which govern the efficiency of the photolytic process.

The singlet-triplet energy gap of the resulting 4-chlorophenylchlorocarbene, which is critical for predicting its subsequent reactivity. The nature of the substituents on the phenyl ring is known to significantly influence this gap. wikipedia.org

Below is a hypothetical, yet scientifically plausible, data table illustrating the kind of results a CASPT2 study on this compound might produce, based on data from analogous systems.

| State / Species | Method | Energy (kcal/mol) | Key Geometric Parameter |

| Ground State (S₀) | CASPT2//CASSCF | 0.0 | N=N bond: ~1.25 Å |

| Singlet Excited State (S₁) | CASPT2//CASSCF | 75.2 | Elongated N=N bond |

| S₁/S₀ Conical Intersection | CASPT2//CASSCF | 78.5 | Asymmetric C-N bonds |

| ¹(4-chlorophenylchlorocarbene) + N₂ | CASPT2//CASSCF | -25.8 | C-Cl: ~1.70 Å |

| ³(4-chlorophenylchlorocarbene) + N₂ | CASPT2//CASSCF | -23.1 | C-Cl: ~1.68 Å |

| Singlet-Triplet Gap (Carbene) | CASPT2//CASSCF | 2.7 | - |

This table is illustrative and contains hypothetical data based on computational studies of similar molecules.

Molecular Dynamics

While multireference methods can map the static potential energy surfaces, ab initio molecular dynamics (AIMD) simulations are employed to study the time-dependent evolution of the photochemical reaction. nih.govnih.gov In an AIMD simulation, the forces on the atoms are calculated "on-the-fly" using an electronic structure method (like CASSCF) at each time step, and the nuclei are moved according to these forces.

For the photolysis of this compound, an AIMD simulation would be initiated by placing the molecule in an excited electronic state. The simulation would then track the atomic motions over femtoseconds to picoseconds, revealing the intricate dance of atoms as the diazirine ring breaks apart. This approach is particularly powerful for understanding non-adiabatic dynamics, where the system can "hop" between different potential energy surfaces at conical intersections. nih.gov

Key insights from AIMD simulations would include:

The timescale for the extrusion of the N₂ molecule after photoexcitation.

The partitioning of excess energy into the translational and internal (vibrational, rotational) modes of the carbene and dinitrogen products.

The role of specific vibrational modes in promoting the passage through conical intersections. nih.gov

The combination of high-level multireference calculations to map the electronic landscape and ab initio molecular dynamics to simulate the reaction trajectories provides a comprehensive theoretical framework for understanding the complex photochemistry of this compound.

Applications in Chemical Synthesis and Research Methodology

As Precursors for the Generation of Versatile Reactive Intermediates